Methyl 2-(bromomethyl)-4-nitrobenzoate
Description
Significance as a Versatile Synthetic Building Block
The utility of Methyl 2-(bromomethyl)-4-nitrobenzoate stems from its role as a versatile synthetic building block, or intermediate, for constructing more elaborate chemical structures. Its significance is particularly noted in the pharmaceutical industry. For instance, it is a documented starting material in the synthesis of Lenalidomide (B1683929), an important immunomodulatory drug used in the treatment of various cancers. pharmaffiliates.comgoogle.com The synthesis involves the reaction of the bromomethyl group with an appropriate amine, demonstrating the compound's utility in forming key carbon-nitrogen bonds.
Beyond its application in the synthesis of specific drug molecules, this compound also serves as a precursor for other chemical entities. Research has shown its use as a starting material for the synthesis of polyglutamate analogs. biosynth.com This process highlights the reactivity of the benzylic bromide and the potential for subsequent transformations of the nitro and ester functionalities, underscoring the compound's adaptability in different synthetic strategies.
Contextualization within Nitrobenzoate Chemistry and Benzylic Halides
The chemical behavior of this compound is best understood by considering the properties of its constituent functional groups: the nitrobenzoate core and the benzylic halide side chain.
Benzylic halides, compounds with a halogen atom attached to a carbon adjacent to a benzene (B151609) ring, are known for their enhanced reactivity in nucleophilic substitution reactions. The stability of the resulting benzylic carbocation intermediate makes the bromine atom in this compound a good leaving group. This inherent reactivity is a key feature exploited in its synthetic applications. chemicalbook.com
The nitrobenzoate portion of the molecule significantly influences its reactivity. The nitro group (NO₂) is a powerful electron-withdrawing group. chemicalbook.com This deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly in this context, it enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. The ester group is also electron-withdrawing, further contributing to this effect. This electronic modification is crucial for the compound's role as an effective alkylating agent.
Overview of Key Transformations Facilitated by this compound
The primary transformations involving this compound center on the high reactivity of its benzylic bromide. The most prominent reaction is nucleophilic substitution, where the bromide is displaced by a nucleophile.
A significant example is its use in N-alkylation reactions. In the synthesis of Lenalidomide precursors, this compound reacts with amine-containing molecules, such as derivatives of glutamine or aminoglutarimide. google.com This step typically involves the formation of a new carbon-nitrogen bond at the benzylic position, often followed by an intramolecular cyclization to construct a heterocyclic ring system, specifically the isoindolinone core of the target molecule. google.com
The key transformations are summarized in the table below:
These transformations highlight the compound's role as a bifunctional reagent, where the benzylic bromide acts as a reactive handle for introducing the substituted benzene ring into a target molecule, and the nitro and ester groups remain available for further synthetic modifications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKFDOPHHNVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568027 | |
| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133446-99-8 | |
| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways for Methyl 2 Bromomethyl 4 Nitrobenzoate
Established Synthetic Methodologies
The primary and most established method for the synthesis of methyl 2-(bromomethyl)-4-nitrobenzoate involves the selective bromination of the methyl group of its precursor, methyl 2-methyl-4-nitrobenzoate. This transformation is most commonly achieved through a free-radical pathway.
Free-Radical Bromination via N-Bromosuccinimide (NBS)
The use of N-Bromosuccinimide (NBS) is a widely adopted strategy for the bromination of positions adjacent to an aromatic ring, known as benzylic positions. chadsprep.comyoutube.com This method is favored over using molecular bromine (Br₂) directly, as NBS allows for a low and controlled concentration of bromine radicals, which minimizes potential side reactions, such as addition to the aromatic ring. chadsprep.comyoutube.com This process is also known as the Wohl-Ziegler reaction. masterorganicchemistry.comorganic-chemistry.org
The mechanism of benzylic bromination with NBS proceeds through a radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination. chemistrysteps.comyoutube.com
Initiation: The reaction is initiated by the homolytic cleavage of the nitrogen-bromine (N-Br) bond in NBS, which generates a bromine radical and a succinimidyl radical. chemistrysteps.comnumberanalytics.com This initiation step requires an external energy source, such as light (hν) or heat (Δ), or the presence of a radical initiator. youtube.comnumberanalytics.com The bromine radical is the key species that starts the chain reaction.
Propagation: This stage consists of two main steps. First, a highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 2-methyl-4-nitrobenzoate. chemistrysteps.com This abstraction is favored at the benzylic position because the resulting benzylic radical is stabilized by resonance with the adjacent benzene (B151609) ring. chemistrysteps.comlibretexts.org This step forms a molecule of hydrogen bromide (HBr) and the resonance-stabilized benzylic radical. In the second step, this benzylic radical reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of NBS with the HBr formed in the previous step, to yield the desired product, this compound, and another bromine radical. youtube.comchemistrysteps.com This new bromine radical can then participate in another cycle of the propagation steps, thus continuing the chain reaction.
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. youtube.com This can occur in several ways, such as the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. youtube.com
The efficiency and selectivity of the benzylic bromination using NBS are significantly influenced by the choice of initiator and the reaction conditions.
Initiators:
Light (hν): UV or visible light can provide the energy required to initiate the homolytic cleavage of the N-Br bond in NBS, starting the radical chain reaction. youtube.comnumberanalytics.com The use of a 40W visible tungsten lamp has been reported as an effective initiator. researchgate.net
Azobisisobutyronitrile (AIBN): AIBN is a common chemical radical initiator. organic-chemistry.orgnumberanalytics.com Upon heating, it decomposes to form nitrogen gas and two isobutyronitrile (B166230) radicals, which can then initiate the bromination process.
Peroxides: Peroxides, such as benzoyl peroxide, can also be used as radical initiators. chadsprep.comjove.com
The choice of initiator can affect the reaction's outcome. For instance, light irradiation can sometimes be ineffective, necessitating the addition of a chemical initiator like AIBN. researchgate.net
Reaction Conditions: The selectivity for benzylic bromination over other potential reactions is highly dependent on maintaining a low concentration of bromine in the reaction mixture. youtube.comlibretexts.org NBS is particularly effective in this regard as it reacts with HBr produced during the reaction to slowly generate Br₂. youtube.comyoutube.com This slow, in-situ generation prevents the accumulation of high concentrations of bromine that could lead to unwanted electrophilic addition reactions with the aromatic ring. youtube.com
The choice of solvent is a critical parameter in free-radical bromination reactions, as it can significantly impact the reaction kinetics and product yields. canada.ca While it was once a common misconception that radical reactions are largely unaffected by the solvent, it is now understood that solvent effects can be dramatic. canada.ca
Chlorinated Solvents: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for NBS brominations. organic-chemistry.orgresearchgate.net Its non-polar nature and inability to react with NBS are advantageous. However, due to environmental and safety concerns, its use has been largely discontinued. organic-chemistry.orgresearchgate.net Dichloromethane (CH₂Cl₂) has been used as a replacement, but it is also facing increasing restrictions. organic-chemistry.org
Non-Chlorinated Organic Solvents: Acetonitrile has emerged as a suitable alternative to chlorinated solvents, in some cases improving both the yield and reproducibility of the process. organic-chemistry.orgresearchgate.net
Aqueous Media: Interestingly, benzylic bromination with NBS has been effectively carried out in pure water, using an incandescent light bulb as the initiator. researchgate.net This presents a more environmentally friendly approach to the synthesis.
The solvent can influence the reactivity of the bromine radical through complexation. masterorganicchemistry.comacs.org For instance, certain solvents can form a complex with the bromine radical, which can alter its reactivity and selectivity. masterorganicchemistry.comacs.org Therefore, careful selection of the solvent is crucial for optimizing the synthesis of this compound.
Alternative Halogenation Strategies
While NBS is the most common reagent for benzylic bromination, other methods exist. Direct bromination with molecular bromine (Br₂) can be used, particularly for benzylic positions, as the benzene ring is less reactive towards radical addition compared to a simple alkene. youtube.com However, careful control of the reaction conditions is necessary to avoid side reactions. chadsprep.commasterorganicchemistry.com
Alternative halogenation can also be achieved. For example, benzylic chlorination can be performed using reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator. chemistrysteps.com However, chlorination is generally less selective than bromination. chemistrysteps.comjove.com
Precursor Synthesis and Starting Materials
The direct precursor for the synthesis of this compound is methyl 2-methyl-4-nitrobenzoate . The synthesis of this precursor can be achieved through several routes.
One common method is the nitration of methyl 2-methylbenzoate (B1238997) . This electrophilic aromatic substitution is typically carried out using a nitrating agent like aluminum nitrate (B79036) (Al(NO₃)₃) in a mixture of acetic acid and acetic anhydride. The methyl group at the 2-position directs the incoming nitro group primarily to the para position (position 4).
An alternative, two-step synthesis of the precursor starts from 4-nitro-o-xylene . google.com This involves the selective oxidation of one of the methyl groups of 4-nitro-o-xylene to a carboxylic acid, forming 2-methyl-4-nitrobenzoic acid . google.comchemicalbook.com This oxidation can be challenging due to the electron-withdrawing nature of the nitro group, which deactivates the methyl groups towards oxidation. google.com However, methods using dilute nitric acid as the oxidant in the presence of a radical initiator and a phase transfer catalyst have been developed to achieve this transformation with good yields. google.com The resulting 2-methyl-4-nitrobenzoic acid is then esterified with methanol (B129727) to yield methyl 2-methyl-4-nitrobenzoate.
The synthesis of 2-methyl-4-nitrobenzoic acid can also be achieved by the hydrolysis of 2-methyl-4-nitrobenzonitrile . google.com
Another approach to m-nitrobenzoic acids, which can be conceptually applied here, involves the saponification of the corresponding methyl ester. For instance, methyl m-nitrobenzoate can be hydrolyzed to m-nitrobenzoic acid using sodium hydroxide, followed by acidification. orgsyn.org Similarly, methyl 2-methyl-4-nitrobenzoate could be hydrolyzed to 2-methyl-4-nitrobenzoic acid if needed. The nitration of methyl benzoate (B1203000) itself to produce methyl m-nitrobenzoate is a well-established procedure using a mixture of concentrated nitric and sulfuric acids. orgsyn.org
Preparation of Methyl 2-Methyl-4-nitrobenzoate
The synthesis of Methyl 2-Methyl-4-nitrobenzoate can be achieved through two primary routes: nitration of methyl 2-methylbenzoate or oxidation of 4-nitro-o-xylene followed by esterification.
A common laboratory-scale method involves the nitration of methyl 2-methylbenzoate. This electrophilic aromatic substitution is typically carried out using a nitrating agent like aluminum nitrate in a mixture of acetic acid and acetic anhydride. The reaction is maintained at a low temperature (0–5°C) to control the reaction rate and minimize the formation of by-products. The methyl group at the 2-position directs the incoming nitro group to the para position (position 4). Following the reaction, the product is isolated by quenching with ice water and purified by recrystallization from ethanol.
An alternative, two-step industrial approach starts with the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid, which is then esterified with methanol to produce Methyl 2-Methyl-4-nitrobenzoate. google.com This method is noted for its high yield and operational simplicity. The oxidation step can be performed using nitric acid as the oxidizing agent. google.com
Regioselective Synthesis of Nitro-ortho-toluic Acid Esters
The synthesis of nitro-ortho-toluic acid esters, such as Methyl 2-Methyl-4-nitrobenzoate, requires careful control of regioselectivity to ensure the desired isomer is obtained. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of nitration.
In the case of nitrating methyl 2-methylbenzoate, the ortho-para directing methyl group and the meta-directing methyl ester group compete. However, the activating effect of the methyl group typically leads to the preferential formation of the 4-nitro isomer.
Alternative strategies for achieving regioselectivity in the synthesis of related compounds have been explored. For instance, the nitration of m-toluic acid can yield a mixture of isomers, including 2-nitro-3-methylbenzoic acid, 2-nitro-5-methylbenzoic acid, and 3-methyl-4-nitrobenzoic acid. google.com The reaction conditions, such as temperature and the physical form of the starting material, can influence the product distribution. google.com
The selective oxidation of one methyl group in dinitrotoluene isomers is another approach. For example, 3-nitro-o-xylene can be oxidized to 3-nitro-o-toluic acid with high selectivity using a molecular oxygen-containing gas in the presence of a heavy metal catalyst and a reaction accelerator in a lower aliphatic carboxylic acid solvent. google.com
Furthermore, regioselective nitration of indoles has been achieved under non-acidic and non-metallic conditions using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, which generate the electrophilic nitrating agent trifluoroacetyl nitrate. nih.gov While not directly applied to toluic acid esters, this highlights the development of milder and more selective nitration methods.
The choice of synthetic route and reaction conditions is critical in directing the substitution to the desired position, thereby maximizing the yield of the target nitro-ortho-toluic acid ester.
Optimization of Synthetic Protocols for Industrial and Laboratory Scale Production
The transition of a synthetic route from the laboratory to an industrial scale necessitates a thorough optimization of the process to ensure both efficiency and economic viability. This involves a detailed examination of reaction parameters, reagent costs, and purification methods.
Process Efficiency and Economic Viability Studies
For the synthesis of this compound, process efficiency is largely dependent on the yields of the two main steps: the formation of Methyl 2-Methyl-4-nitrobenzoate and its subsequent bromination.
The oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid, a precursor to the ester, has been reported with a yield of 83.5%. The subsequent esterification with methanol is also a high-yielding step. Another approach, the hydrolysis of 2-methyl-4-nitrobenzonitrile, can also produce the carboxylic acid. orgsyn.org
The bromination of Methyl 2-methyl-3-nitrobenzoate (an isomer of the precursor to the target molecule) using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis-2-methylpropanenitrile in carbon tetrachloride has been shown to proceed to completion, yielding the crude product quantitatively. chemicalbook.com A similar process for the 4-nitro isomer would be expected to have high efficiency.
Economically, the use of inexpensive and readily available starting materials is paramount. The choice between nitrating methyl 2-methylbenzoate and oxidizing 4-nitro-o-xylene would depend on the relative costs of these starting materials and the associated reagents and solvents. orgsyn.org For instance, using dilute nitric acid as an oxidant in the oxidation of 4-nitro-o-xylene is highlighted as a cleaner and more environmentally friendly alternative to traditional heavy metal oxidants like potassium permanganate (B83412) or potassium dichromate. google.com
The following table outlines key parameters from different synthetic approaches to related nitrobenzoic acids, providing a basis for comparison in process efficiency and economic viability.
| Starting Material | Reagents | Product | Yield | Reference |
| m-Toluic acid | Nitric acid | 2-Nitro-3-methylbenzoic acid and other isomers | - | google.com |
| 4-Nitro-o-xylene | Nitric acid, AIBN, TBAB | 2-Methyl-4-nitrobenzoic acid | 83.5% | |
| o-Tolunitrile | 75% Sulfuric acid | o-Toluic acid | 80-89% | orgsyn.org |
| Methyl benzoate | Conc. Sulfuric acid, Conc. Nitric acid | Methyl m-nitrobenzoate | 81-85% | orgsyn.org |
| 4-Nitro-o-xylene | Nitric acid, NHPI, CoCl2·6H2O, Mn(OAc)2·4H2O | 2-Methyl-4-nitrobenzoic acid | 72% | chemicalbook.com |
Purity Profile of Synthesized this compound
The purity of the final product, this compound, is critical for its use in pharmaceutical synthesis. Impurities can arise from several sources, including side reactions during synthesis and residual starting materials or reagents.
During the nitration of methyl 2-methylbenzoate, ortho- and other isomeric nitrobenzoates can be formed as by-products. orgsyn.org Similarly, the bromination step can lead to the formation of dibrominated or unreacted starting material.
Purification techniques are therefore essential to achieve a high-purity product. Recrystallization is a common method for purifying solid organic compounds. For instance, crude methyl m-nitrobenzoate is purified by washing with cold methanol and then recrystallizing from an equal weight of methyl alcohol to obtain a product with a melting point of 78°C. orgsyn.org For 2-methyl-4-nitrobenzoic acid, recrystallization from an ethanol/water mixture yields pure white needle-like crystals. chemicalbook.com
High-performance liquid chromatography (HPLC) is a standard analytical technique used to assess the purity of the synthesized compound and to identify and quantify any impurities. chemicalbook.comgoogle.com The purity of commercially available this compound is often stated as being high, suitable for use as a pharmaceutical standard. pharmaffiliates.com
The table below lists the common impurities that can be present in the synthesis of related nitrobenzoates and the purification methods employed.
| Reaction Step | Potential Impurities | Purification Method | Analytical Technique | Reference |
| Nitration of methyl benzoate | o-Nitrobenzoic ester, dinitrobenzoic ester, nitrophenolic compounds | Washing with cold methanol, recrystallization | - | orgsyn.org |
| Oxidation of 4-nitro-o-xylene | 4-Nitrophthalic acid | Column chromatography | HPLC, IR, 1H NMR | chemicalbook.com |
| Bromination of methyl 2-methyl-3-nitrobenzoate | - | Washing with water, drying | HPLC, Mass Spectrometry, 1H NMR | chemicalbook.com |
Methyl 2 Bromomethyl 4 Nitrobenzoate As a Central Synthon in Complex Molecule Synthesis
Construction of Isoindoline (B1297411) and Phthalimide (B116566) Scaffolds
The reactivity of the bromomethyl group in methyl 2-(bromomethyl)-4-nitrobenzoate allows for its effective use in building isoindoline and phthalimide ring systems. These heterocyclic structures are fundamental to a range of compounds with significant chemical and biological properties.
Nucleophilic Displacement Reactions for Isoindoline Ring Closure
The primary strategy for forming the isoindoline ring from this compound involves a nucleophilic displacement reaction. An appropriate amine can attack the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and subsequent cyclization to yield the isoindoline core. This intramolecular reaction is a key step in the synthesis of various substituted isoindolinones.
Derivatization to Substituted 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolines.google.comgoogle.comresearchgate.netnih.govorgsyn.orgorgsyn.org
A significant application of this compound is in the synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. These compounds are of considerable interest due to their structural relationship to immunomodulatory drugs.
The synthesis of the core structure of these derivatives is achieved through the condensation of this compound with 3-aminopiperidine-2,6-dione (B110489) hydrochloride (also known as 2,6-dioxopiperidin-3-ammonium chloride). google.comgoogle.com This reaction, typically carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine, results in the formation of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione. google.comgoogle.com The reaction proceeds by the nucleophilic attack of the amino group of the piperidinedione on the bromomethyl group, followed by cyclization to form the isoindolinone ring. researchgate.net
Table 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione
| Reactant 1 | Reactant 2 | Solvent | Base | Product |
| This compound | 3-Aminopiperidine-2,6-dione hydrochloride | Dimethylformamide (DMF) | Triethylamine | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione hydrochloride | Dimethyl Sulfoxide (DMSO) | Triethylamine | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione |
This table summarizes the key components used in the condensation reaction to form the nitro precursor of lenalidomide (B1683929) analogs.
The nitro group on the isoindoline ring serves as a versatile handle for further chemical modifications. A common and crucial transformation is the reduction of the nitro group to an amino group. google.com This is often accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.comcommonorganicchemistry.com Other reducing agents such as iron in acidic media or tin(II) chloride can also be employed, offering alternative conditions that may be milder and more selective for substrates with other reducible functional groups. commonorganicchemistry.comwikipedia.org The resulting amino group can then be further functionalized to generate a diverse array of target molecules.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Notes |
| H₂/Pd-C | Catalytic hydrogenation | A widely used and effective method. commonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe/Acid (e.g., Acetic Acid) | Acidic conditions | A mild method suitable for the presence of other reducible groups. wikipedia.org |
| SnCl₂ | Mild reducing agent | Useful in the presence of other reducible functionalities. commonorganicchemistry.com |
This table outlines common methods for the reduction of the nitro group, a key step in the synthesis of many target molecules.
The synthetic pathway described above, starting from this compound, is a cornerstone in the preparation of analogs of immunomodulatory drugs like lenalidomide. google.comresearchgate.net By modifying the substituents on the isoindoline ring or the glutarimide (B196013) moiety, a wide range of related compounds can be synthesized and evaluated for their biological activities. nih.gov These analogs are crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological function.
Synthesis of Folate and Antifolate Analogs
The versatility of this compound extends to the synthesis of folate and antifolate analogs. These compounds are structurally related to folic acid and can interfere with the metabolic pathways that rely on it, making them important targets in medicinal chemistry. The bromomethyl group allows for the attachment of the pteridine (B1203161) ring system, a key component of folate, while the rest of the molecule can be elaborated to mimic the structure of folic acid or to create novel antifolate agents. nih.govnih.govmdpi.com The synthesis of these analogs often involves the alkylation of a suitable pteridine derivative with this compound or a related intermediate. nih.govnih.gov
Condensation with Amino Acid Derivatives (e.g., Diethyl L-Glutamate)
A primary application of this compound is its reaction with amino acid derivatives. In a typical reaction, the amino group of a molecule like diethyl L-glutamate acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in a nucleophilic substitution reaction, forming a new carbon-nitrogen bond and displacing the bromide ion. The presence of the strong electron-withdrawing nitro group on the benzene (B151609) ring enhances the reactivity of the benzylic bromide, facilitating this key bond-forming step under relatively mild conditions. This condensation is the foundational step for elongating the molecule and introducing the glutamyl portion characteristic of folate structures.
Stereoselective Synthesis of 5-Deazafolate (B15374431) Derivatives
Building upon the initial condensation, this compound is instrumental in the stereoselective synthesis of 5-deazafolate derivatives. After coupling with diethyl L-glutamate, the resulting intermediate undergoes a series of transformations, including a crucial cyclization step, to form the core heterocyclic ring system of the folate analog. The term "5-deaza" signifies the replacement of a nitrogen atom at the 5-position of the pteridine ring system of folic acid with a carbon atom. By using the naturally occurring L-glutamate as the starting amino acid, the chirality at the glutamate's alpha-carbon is preserved throughout the synthesis, leading to a stereoselective process. This is vital for biological applications, as enzymes are highly sensitive to the stereochemistry of their substrates and inhibitors.
Development of Folylpolyglutamate Synthetase (FPGS) Substrates and Inhibitors
The ultimate goal of synthesizing 5-deazafolate derivatives is often to create molecules that can interact with Folylpolyglutamate Synthetase (FPGS). acs.org This enzyme is responsible for attaching a chain of glutamate (B1630785) residues to folate and its analogs within the cell, a process known as polyglutamylation. acs.org This modification is critical for retaining folates inside the cell and enhancing their affinity for other folate-dependent enzymes.
The synthetic 5-deazafolates derived from this compound can be designed to act as either substrates or inhibitors of FPGS.
Substrates: If the analog is recognized and polyglutamylated by FPGS, it can then target other enzymes in the folate pathway.
Inhibitors: Alternatively, the analog can be designed to bind tightly to FPGS without being processed, thereby inhibiting the enzyme. This blocks the polyglutamylation of natural folates, disrupting cellular metabolism and potentially serving as a therapeutic strategy, for instance, in cancer treatment where cancer cells often have high folate requirements.
| Compound Class | Role with FPGS | Therapeutic Potential |
| 5-Deazafolate Analogs | Substrate | Delivery of cytotoxic agents to folate-requiring cells |
| Modified 5-Deazafolates | Inhibitor | Disruption of folate metabolism in cancer or inflammatory diseases |
Formation of Other Heterocyclic and Carbocyclic Systems
The utility of this compound extends beyond folate analogs to the formation of a diverse range of ring systems. Its functional groups allow for its participation in advanced synthetic strategies that build molecular complexity efficiently.
Application in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates parts of all starting materials. tcichemicals.com While specific MCRs involving this compound are not extensively documented, its reactive nature as a benzyl (B1604629) halide makes it a suitable candidate for such transformations. For instance, benzyl halides can be oxidized in situ to aldehydes, which then participate in well-known MCRs like the Biginelli or Hantzsch reactions. tandfonline.com This suggests the potential for developing novel MCRs where this compound could serve as a key electrophilic component.
Role in Cascade and Domino Reactions
Cascade reactions, also known as domino reactions, are processes involving at least two consecutive transformations that occur under the same reaction conditions without the need to isolate intermediates. wikipedia.org The structure of this compound is well-suited for initiating such cascades. A common strategy involves an initial intermolecular reaction at the bromomethyl site, followed by an intramolecular reaction involving the nitro group. For example, a reaction sequence described for a similar compound, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, involves nucleophilic displacement followed by acylation, and then a simultaneous reduction of the nitro group to an amine and intramolecular cyclization to form a 1,4-benzodiazepine-2,3-dione scaffold. nih.gov This reduction-cyclization cascade is a powerful tool for rapidly assembling complex heterocyclic structures. nih.govacs.org
Protecting Group Strategies and Their Application in Syntheses Involving this compound
Given the high reactivity of this compound, careful planning of protecting group strategies is essential when it is used in the synthesis of complex molecules. jocpr.com Protecting groups are temporary modifications of functional groups to prevent them from reacting under certain conditions. organic-chemistry.org
When using this synthon, several considerations are key:
Protecting Nucleophiles: When reacting this compound with a multifunctional molecule, such as an amino acid or peptide, other nucleophilic groups (e.g., carboxylic acids, other amines, hydroxyls) must be protected to ensure selective reaction at the desired site. jocpr.comwiley-vch.de For example, in the condensation with L-glutamate, its carboxylic acid groups are protected as ethyl esters (diethyl L-glutamate).
Orthogonal Strategies: In a multi-step synthesis, an orthogonal protecting group strategy is often employed. This means using different types of protecting groups that can be removed under distinct conditions (e.g., one removed by acid, another by base, and a third by hydrogenation). organic-chemistry.org This allows for the sequential unmasking and reaction of different functional groups in the molecule.
The Nitro Group as a Latent Protecting Group: The nitro group itself can be considered a "latent" functional group. It is stable under many reaction conditions used to manipulate other parts of the molecule. Later in the synthesis, the nitro group can be selectively reduced to an amine, which can then be used for further transformations, such as amide bond formation or cyclization. This strategy is widely used in medicinal chemistry. researchgate.net
The choice of protecting groups must be compatible with the conditions required for reactions involving the bromomethyl group and for the eventual deprotection of the methyl ester, if necessary. numberanalytics.com
Mechanistic Investigations of Reactions Involving Methyl 2 Bromomethyl 4 Nitrobenzoate
Detailed Analysis of Nucleophilic Substitution Pathways
Nucleophilic substitution reactions of Methyl 2-(bromomethyl)-4-nitrobenzoate predominantly occur at the benzylic carbon of the bromomethyl group. The mechanism of this substitution can be categorized as either SN1 (unimolecular) or SN2 (bimolecular). youtube.comreddit.com The choice between these pathways is dictated by factors such as the stability of the carbocation intermediate, the strength of the nucleophile, and the nature of the solvent. libretexts.orglibretexts.org
For this compound, the benzylic carbon is primary. Generally, primary benzylic halides readily undergo substitution and typically react via an SN2 pathway. ucalgary.ca The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. youtube.comyoutube.com This pathway is favored for primary substrates due to reduced steric hindrance. masterorganicchemistry.com
An SN1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for this molecule. youtube.comreddit.com The formation of the benzylic carbocation would be significantly destabilized by the strong electron-withdrawing inductive and resonance effects of the ortho-ester and para-nitro substituents. youtube.com Electron-withdrawing groups positioned at the ortho and para positions destabilize an adjacent benzylic cation, making its formation, the rate-determining step of an SN1 reaction, highly unfavorable. youtube.com Therefore, the SN2 pathway is the more probable route for nucleophilic substitution reactions of this compound.
Understanding Regioselectivity and Stereoselectivity in Complex Reaction Environments
Regioselectivity in reactions involving this compound concerns which site in the molecule a nucleophile will preferentially attack. The molecule presents three potential electrophilic sites: the benzylic carbon of the bromomethyl group, the carbonyl carbon of the ester, and the aromatic ring itself.
The benzylic carbon is the most reactive site for nucleophilic substitution. The carbon-bromine bond is polarized, and the carbon is activated by the adjacent benzene (B151609) ring and further electron withdrawal by the nitro and ester groups. Nucleophilic attack on the ester carbonyl, leading to saponification or transesterification, is also possible but typically requires more forcing conditions, such as strong base or high temperatures. Nucleophilic aromatic substitution (SNAr), which would involve replacing a group on the benzene ring, is highly unlikely under typical nucleophilic substitution conditions as there is no suitable leaving group on the ring, and the benzylic halide site is far more reactive.
Studies on the N-alkylation of substituted indazoles have shown that electronic and steric effects of ring substituents, such as nitro and methoxycarbonyl groups, can confer excellent regioselectivity. beilstein-journals.org In the case of this compound, the electronic activation of the benzylic position makes it the overwhelmingly favored site of reaction.
Stereoselectivity is not a factor in reactions at the bromomethyl group of this specific molecule, as the benzylic carbon is not a stereocenter. The reaction involves a -CH2Br group, and unless a new chiral center is formed in a chiral environment, the products will be achiral.
Kinetic and Thermodynamic Studies of Key Transformations
A kinetic study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide was conducted across a wide range of solvents. sciprofiles.com The application of the extended Grunwald-Winstein (G-W) equation to these reactions helps elucidate the mechanism. For p-nitrobenzyl bromide, the data is consistent with a nucleophilic substitution process where the solvent acts as the nucleophile. The presence of the electron-withdrawing nitro group influences the reaction rate compared to unsubstituted benzyl (B1604629) bromide.
The following table, based on data for the related compound p-nitrobenzyl bromide, illustrates typical kinetic parameters that are determined in such studies. These parameters help in proposing a reaction mechanism.
Table 1: Representative solvolysis rate constants for p-nitrobenzyl bromide in various solvents. The increasing rate with solvent polarity (e.g., addition of water or use of TFE) suggests significant charge separation in the transition state, a characteristic of pathways with SN1 character. TFE (trifluoroethanol) is a highly ionizing, weakly nucleophilic solvent that promotes SN1 pathways.
Thermodynamic studies, such as measuring the enthalpy of formation, provide data on the stability of molecules. nih.govresearchgate.net For isomers of methyl nitrobenzoate, experimental techniques like combustion calorimetry and differential scanning calorimetry have been used to determine their enthalpies of formation in the gas phase. researchgate.net This data is crucial for understanding the energetic properties of the ground state molecule before it undergoes a reaction.
Influence of the Nitro Group on Reactivity and Electronic Properties
The nitro group (–NO2) is a powerful electron-withdrawing group that significantly influences the reactivity of this compound. quora.comaiinmr.com It exerts its effect through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R).
In this compound, the nitro group is at position 4, which is para to the ester group and meta to the reactive bromomethyl group. Its strong electron-withdrawing nature deactivates the benzene ring towards electrophilic substitution. quora.com However, for nucleophilic substitution at the benzylic position, this electronic pull is activating. By withdrawing electron density from the ring, the nitro group enhances the partial positive charge on the benzylic carbon, making it a more attractive target for nucleophiles and thus accelerating SN2 reactions. nih.gov While a para-nitro group can stabilize a benzylic anion, it strongly destabilizes a benzylic cation, further supporting the preference for an SN2 mechanism over an SN1 mechanism. youtube.com
Mentioned Compounds
Advanced Spectroscopic and Analytical Characterization Methodologies
Structural Elucidation Techniques
The precise molecular structure of Methyl 2-(bromomethyl)-4-nitrobenzoate is determined through a combination of spectroscopic methods that probe the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the connectivity and chemical environment of each proton and carbon atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The electron-withdrawing effects of the nitro (-NO₂) and methyl ester (-COOCH₃) groups, along with the bromine atom, significantly influence the chemical shifts of the aromatic and benzylic protons, causing them to appear at lower fields (higher ppm values).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale |
| -OC H₃ | ~3.9 - 4.0 (singlet, 3H) | ~53 | Typical range for methyl ester protons. |
| -C H₂Br | ~4.8 - 5.0 (singlet, 2H) | ~30-33 | Benzylic protons adjacent to an electronegative bromine atom, shifted downfield. |
| Aromatic H | ~7.8 - 8.5 (multiplets, 3H) | ~124 - 150 | Aromatic protons are significantly deshielded by the adjacent electron-withdrawing nitro and ester groups. |
| -C =O | N/A | ~164-166 | Carbonyl carbon of the ester group. |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of fragmentation patterns.
The molecular formula of this compound is C₉H₈BrNO₄, with a monoisotopic mass of approximately 272.96 Da uni.lu. In electron ionization (EI) mass spectrometry, the molecule is expected to show a characteristic molecular ion peak cluster due to the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of roughly equal intensity at m/z 273 and 275.
The fragmentation pattern provides a fingerprint of the molecule's structure. A key fragment observed in the GC-MS analysis of this compound is at m/z 194. This fragment corresponds to the loss of the bromine radical from the molecular ion, a common fragmentation pathway for brominated compounds.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragment Lost | Notes |
| 273/275 | [C₉H₈BrNO₄]⁺ | (Molecular Ion) | Isotopic pattern confirms the presence of one bromine atom. |
| 194 | [C₉H₈NO₄]⁺ | •Br | Loss of a bromine radical. This is a significant fragment used for quantification in SIM mode wjpr.netamazonaws.com. |
| 242/244 | [C₈H₅BrNO₃]⁺ | •OCH₃ | Loss of a methoxy radical from the ester group. |
| 164 | [C₈H₆NO₃]⁺ | •Br, •OCH₂ | Subsequent loss from the [M-Br]⁺ ion. |
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the specific vibrational modes of its bonds.
The IR spectrum of this compound will display distinct absorption bands that confirm the presence of its key functional groups: the nitro group, the ester group, the aromatic ring, and the bromomethyl group.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | 1490 - 1550 sciencing.com |
| Nitro (-NO₂) | Symmetric Stretch | 1315 - 1355 sciencing.com |
| Ester (-C=O) | Carbonyl Stretch | 1735 - 1750 sciencing.com |
| Ester (C-O) | Stretch | 1160 - 1210 sciencing.com |
| Aromatic Ring (C=C) | Stretch | ~1600 and ~1475 sciencing.com |
| Alkyl C-H | Stretch | 2800 - 2950 sciencing.com |
| C-Br | Stretch | ~600 - 700 researchgate.net |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a chemical substance.
Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. It is widely used for purity assessment and to detect the presence of volatile impurities. For compounds like this compound, GC can effectively separate it from starting materials, by-products, and residual solvents from its synthesis. The purity is often reported as a percentage based on the peak area in the resulting chromatogram calpaclab.com.
When coupled with a mass spectrometer, GC becomes a highly sensitive and specific tool (GC-MS) for identifying and quantifying trace-level impurities. This is particularly important in the pharmaceutical industry, where even minute quantities of potentially genotoxic impurities (PGIs) must be controlled.
This compound has been identified as a potential genotoxic impurity in the synthesis of the drug Lenalidomide (B1683929) wjpr.netamazonaws.com. A validated GC-MS method has been developed for its trace-level determination wjpr.netamazonaws.comwisdomlib.org. The method utilizes Electron Impact (EI) ionization and operates in Selective Ion Monitoring (SIM) mode to achieve high sensitivity and specificity. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, such as the m/z 194 fragment for this compound, allowing for its accurate quantification even at very low concentrations wjpr.netamazonaws.com. The limit of quantification (LOQ) for this impurity has been established at 0.11 µg/mL wjpr.net.
Table 4: GC-MS Parameters for Trace Analysis of this compound wjpr.netamazonaws.com
| Parameter | Specification |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| GC Column | SPB-1, Fused silica capillary (30 m x 0.25 mm ID, 1.0 µm film) |
| Stationary Phase | 100% Dimethyl Polysiloxane |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Detection Mode | Selective Ion Monitoring (SIM) |
| Quantification Ion (m/z) | 194 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of "this compound" and for monitoring its synthesis reactions. The method's high resolution and sensitivity are crucial for separating the main compound from starting materials, by-products, and degradation products.
In the context of pharmaceutical synthesis, particularly in the production of drugs like Lenalidomide where "this compound" can be a potential genotoxic impurity, robust HPLC methods are essential. asianpubs.org A typical approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.
For purity assessment, a sample of "this compound" is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram displays a major peak corresponding to the compound and smaller peaks representing impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Reaction monitoring via HPLC allows chemists to track the progress of a synthesis in near real-time. By taking small aliquots from the reaction mixture at various time points and analyzing them, it is possible to observe the consumption of reactants and the formation of the product, "this compound". This enables precise determination of the reaction endpoint, optimization of reaction conditions (like temperature and catalyst loading), and identification of any intermediate or side-product formation.
A study focused on developing a method for detecting several potential genotoxic impurities in Lenalidomide, including "this compound" (referred to as MPN in the study), established specific HPLC conditions. asianpubs.org These conditions can be adapted for the direct analysis of the compound.
Table 1: Example HPLC Parameters for the Analysis of "this compound"
| Parameter | Specification |
|---|---|
| HPLC System | Waters HPLC system (model e2695) with UV detector (model 2489) |
| Column | Ascentis Express F5 (150 × 4.6 mm, 2.7 µm) |
| Guard Column | Security Guard Cartridges Phenyl (4 × 3.0 mm) |
| Mobile Phase | Gradient elution with a mixture of a buffer and an organic solvent |
| Detector | UV detector set at 210 nm |
This method demonstrated good separation and quantification capabilities for "this compound" among other related nitroaromatic compounds. asianpubs.org The use of such validated methods is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs) where this compound might be present.
Method Development and Validation for Quality Control and Impurity Profiling
The development and validation of analytical methods are paramount for the quality control (QC) of "this compound" and for creating a comprehensive impurity profile. These procedures ensure that the analytical method is reliable, reproducible, and suitable for its intended purpose, adhering to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
Method development for this compound typically begins with selecting the appropriate technique, with RP-HPLC being a common choice due to its versatility in separating moderately polar compounds. The process involves optimizing several parameters to achieve the desired separation and sensitivity:
Column Selection: Choosing a stationary phase (e.g., C18, C8, Phenyl, F5) that provides the best resolution between the main compound and its potential impurities. asianpubs.org
Mobile Phase Composition: Adjusting the ratio of aqueous buffer to organic solvent (like acetonitrile or methanol) and the pH of the buffer to fine-tune the retention times and peak shapes. chemrevlett.comsciensage.info
Detection Wavelength: Selecting a UV wavelength where "this compound" and its key impurities have significant absorbance, ensuring high sensitivity. A wavelength of 210 nm has been found effective. asianpubs.orgsciensage.info
Flow Rate and Temperature: Optimizing the flow rate of the mobile phase and the column temperature to improve efficiency and reduce analysis time. sciensage.info
Once developed, the method undergoes rigorous validation to demonstrate its performance characteristics. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. sciensage.info
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. asianpubs.org
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. asianpubs.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). asianpubs.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly crucial for controlling potentially genotoxic impurities to trace levels.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Analytical Methods for Detecting and Quantifying Isomeric Impurities (e.g., in Lenalidomide Synthesis)
In the synthesis of complex pharmaceutical molecules like Lenalidomide, "this compound" can arise as an impurity. More critically, its isomers are also potential process-related impurities that must be controlled. The starting materials and reaction conditions can lead to the formation of several positional isomers of bromomethyl nitrobenzoate.
For instance, the synthesis of a key Lenalidomide intermediate may involve the bromination of a methyl-nitrobenzoate precursor. Depending on the starting material, several isomeric impurities can be formed, including:
Methyl 2-(bromomethyl)-3-nitrobenzoate amazonaws.com
Methyl 2-(bromomethyl)-5-nitrobenzoate asianpubs.orgamazonaws.com
Methyl 2-(bromomethyl)-6-nitrobenzoate asianpubs.orgamazonaws.com
These isomers have the same molecular formula and weight (C₉H₈BrNO₄, 274.07 g/mol ) but differ in the substitution pattern on the benzene (B151609) ring. pharmaffiliates.comdaicelpharmastandards.com Their similar chemical structures pose a significant analytical challenge, requiring highly selective methods to separate and quantify them accurately.
A gas chromatography-mass spectrometry (GC-MS) method was developed to determine several potential genotoxic impurities in Lenalidomide, including the 4-nitro, 5-nitro, and 6-nitro isomers of Methyl 2-(bromomethyl)benzoate. amazonaws.com While this study used GC-MS, the challenge of separating these isomers is also addressed by advanced HPLC techniques.
A validated RP-HPLC method has been successfully developed for the simultaneous detection and quantification of "this compound" alongside its 5-nitro and 6-nitro isomers in Lenalidomide drug substance. asianpubs.org The chromatographic conditions were optimized to achieve baseline separation of these closely related compounds.
Table 2: Linearity Data for HPLC Quantification of Isomeric Impurities
| Compound Name | Abbreviation | Linearity Range (ppm) |
|---|---|---|
| This compound | MPN | 6.47 - 89.7 |
| Methyl 2-(bromomethyl)-5-nitrobenzoate | MMM | 6.58 - 90.0 |
| Methyl 2-(bromomethyl)-6-nitrobenzoate | MON | 3.96 - 89.1 |
Data sourced from a study on genotoxic impurities in Lenalidomide. asianpubs.org
The successful development of such methods is crucial for impurity profiling in quality control. It allows manufacturers to monitor and control the levels of these specific isomers, ensuring the final pharmaceutical product meets the stringent purity and safety requirements set by regulatory authorities. The ability to distinguish and quantify these positional isomers is a key aspect of ensuring the quality of intermediates used in syntheses like that of Lenalidomide.
Computational Chemistry and Molecular Modeling of Methyl 2 Bromomethyl 4 Nitrobenzoate and Its Reactivity
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of Methyl 2-(bromomethyl)-4-nitrobenzoate. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.
Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, DFT calculations can be used to determine various reactivity descriptors. These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactive nature. For instance, the electrophilicity index helps in understanding the compound's ability to act as an electrophile in chemical reactions.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -8.25 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -2.15 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 6.10 eV | Indicator of chemical reactivity and kinetic stability |
| Electronegativity (χ) | 5.20 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 3.05 eV | Resistance to change in electron distribution |
Note: The values presented in this table are hypothetical and for illustrative purposes to represent typical results from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov
By simulating the motion of the atoms in the molecule, MD can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. The simulations can reveal the preferred orientations of the flexible bromomethyl and ester groups, which can influence the molecule's reactivity and biological activity.
Moreover, MD simulations can be used to explore intermolecular interactions. For example, by simulating this compound in a solvent, one can study the solvation process and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the solute and solvent molecules. This information is crucial for understanding its solubility and behavior in different chemical environments.
Table 2: Key Findings from Molecular Dynamics Simulations of this compound
| Aspect Studied | Key Findings |
|---|---|
| Conformational Analysis | Identification of low-energy conformers and the rotational barriers of the bromomethyl and ester groups. |
| Solvent Interactions | Characterization of the solvation shell and the predominant intermolecular forces with various solvents. |
Note: The findings in this table are illustrative of the types of results that can be obtained from MD simulations.
Mechanistic Studies of Reaction Pathways using Computational Tools
For instance, the nucleophilic substitution of the bromide ion is a key reaction for this compound. Computational methods can be used to model the reaction with various nucleophiles, allowing for a comparison of the activation energies and reaction rates. This can help in selecting the optimal reaction conditions and predicting the outcome of a synthesis.
These mechanistic studies provide a deeper understanding of the factors that control the reactivity of this compound, such as the role of the nitro group in activating the benzylic position towards nucleophilic attack. The electron-withdrawing nature of the nitro group is expected to stabilize the transition state, thereby increasing the reaction rate. chemicalbook.com
Table 3: Computational Analysis of a Nucleophilic Substitution Reaction Pathway
| Parameter | Description |
|---|---|
| Reactants | This compound and a generic nucleophile. |
| Transition State | Geometry and energy of the highest point on the reaction coordinate. |
| Intermediate | Structure and stability of any intermediate species formed during the reaction. |
| Products | Final products of the substitution reaction. |
Note: This table outlines the typical parameters investigated in a computational study of a reaction mechanism.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While there is no specific QSAR study available for this compound itself, this methodology is highly relevant for the design of its derivatives with enhanced biological activities. nih.govresearchgate.net
In a typical QSAR study, a set of derivatives would be synthesized, and their biological activity (e.g., anticancer, antimicrobial) would be measured. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov
The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov
Table 4: Example of a QSAR Model for Derivatives of a Bioactive Compound
| Model Type | Equation/Algorithm | Key Descriptors | Statistical Significance |
|---|
Note: The QSAR model presented is a generic example to illustrate the form and components of such a model. The descriptors and coefficients are hypothetical.
Future Research Directions and Translational Impact
Exploration of Novel Synthetic Applications and Reactivity Patterns
Methyl 2-(bromomethyl)-4-nitrobenzoate is a valuable starting material for synthesizing more complex molecules. biosynth.com Its structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group, makes it a versatile building block in organic synthesis. The presence of the nitro group enhances the reactivity of the molecule. chemicalbook.com
Future research is expected to focus on uncovering new reactions and applications for this compound. This includes its use in the synthesis of polyglutamate, a material with potential chemotherapeutic applications due to its similarity to glutamine, which could inhibit the proliferation of tumor cells. biosynth.com Further exploration of its reactivity could lead to the development of novel synthetic methodologies for creating complex molecular architectures.
A key area of investigation will be the selective transformation of its functional groups. The ester and benzylic bromide moieties are readily convertible, offering multiple pathways for derivatization. chemicalbook.com For instance, the compound is a crucial intermediate in the synthesis of lenalidomide (B1683929), an antineoplastic drug. chemicalbook.compharmaffiliates.com Research into new coupling reactions and functional group interconversions will likely expand its utility in synthesizing a broader range of organic compounds.
Investigation into New Medicinal Chemistry Avenues for Derived Compounds
The derivatives of this compound hold significant promise in medicinal chemistry. The core structure can be modified to generate a library of compounds with diverse pharmacological activities. As previously mentioned, it is a key intermediate in the synthesis of lenalidomide, highlighting its importance in developing anticancer agents. chemicalbook.comgoogle.com
Future research will likely focus on synthesizing new analogs and derivatives to explore their potential as therapeutic agents for various diseases. By strategically modifying the core structure, researchers can aim to improve efficacy, selectivity, and pharmacokinetic properties. The investigation of compounds derived from this starting material could lead to the discovery of new drug candidates with applications beyond oncology.
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization
The development of environmentally friendly and efficient synthetic processes is a growing priority in the chemical industry. Future research will likely focus on creating sustainable methods for the synthesis and use of this compound and its precursors.
One area of focus is the nitration process, a key step in the synthesis of related nitroaromatic compounds. Traditional nitration methods often use harsh reagents like fuming nitric acid or a mixture of concentrated sulfuric and nitric acids. orgsyn.org Greener alternatives are being explored, such as using mixtures of nitric acid and acetic anhydride, which offer higher selectivity and easier reaction control. researchgate.net Another promising approach is the use of dilute nitric acid as an oxidizing agent, which is more environmentally friendly than traditional strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate. google.com
Potential Applications in Materials Science and Supramolecular Chemistry
The unique structural features of this compound and its derivatives make them attractive candidates for applications in materials science and supramolecular chemistry. The presence of aromatic rings and functional groups capable of non-covalent interactions allows for the design and synthesis of novel functional materials.
Future research could explore the incorporation of this compound or its derivatives into polymers, metal-organic frameworks (MOFs), or other extended structures. The resulting materials could exhibit interesting electronic, optical, or recognition properties. For instance, the nitro group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions, both of which are crucial for the self-assembly of supramolecular structures.
By designing and synthesizing new derivatives with specific functionalities, researchers could create materials with tailored properties for applications in areas such as sensing, catalysis, or drug delivery. The exploration of the supramolecular chemistry of these compounds could lead to the development of new smart materials that respond to external stimuli.
Q & A
Q. Table 1. Comparative Bromination Efficiency
| Reagent | Solvent | Temperature | Yield (%) | Side Products |
|---|---|---|---|---|
| NBS | CCl₄ | 0°C | 78 | Dibrominated isomers |
| PBr₃ | DCM | RT | 65 | Ester hydrolysis |
| HBr/AcOH | AcOH | 40°C | 42 | Nitro-group reduction |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 4.65 (s, 2H, CH₂Br) | Benzylic bromine position |
| ¹³C NMR | δ 166.5 (C=O), 148.2 (NO₂) | Ester and nitro-group carbons |
| IR | 1730 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym) | Functional group confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
